molecular formula C5H10O3S B3161509 2-(2-(Methylthio)ethoxy)acetic acid CAS No. 870561-93-6

2-(2-(Methylthio)ethoxy)acetic acid

Cat. No.: B3161509
CAS No.: 870561-93-6
M. Wt: 150.2 g/mol
InChI Key: QJEDCICMMGVZDY-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)ethoxy)acetic acid is a sulfur-containing carboxylic acid derivative characterized by a methylthio (-SMe) group linked via an ethoxy bridge to an acetic acid moiety. Such compounds are often explored in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-(2-methylsulfanylethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-9-3-2-8-4-5(6)7/h2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEDCICMMGVZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)ethoxy)acetic acid typically involves the reaction of 2-(methylthio)ethanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(methylthio)ethanol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Methylthio)ethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The methylthio group can participate in redox reactions, influencing the redox state of the cellular environment. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares key structural analogs, emphasizing molecular weight, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications References
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₁H₂₃NO₆ 385.41 Fmoc-protected amine, ethoxy Peptide synthesis (98% purity, HPLC)
2-(2-(4-nitrophenoxy)ethoxy)acetic acid C₁₀H₁₁NO₆ 241.20 Nitrophenoxy, ethoxy High-yield synthesis (80% yield)
2-[(3-chlorobenzyl)thio]acetic acid C₉H₉ClO₂S 216.69 Benzylthio, carboxylic acid Thioether reactivity; potential agrochemicals
Cetirizine-related dihydrochloride C₂₁H₂₆N₂O₃ 354.44 Piperazinyl, diphenylmethyl Antihistaminic (m.p. 110–115°C, pKa 3.46)
2-(2-(2-Aminoethoxy)ethoxy)acetic acid C₆H₁₃NO₄ 163.17 Amino, ethoxy Water-soluble linker for bioconjugation
Key Observations:
  • Substituent Impact: Electron-Withdrawing Groups: The nitrophenoxy group in 2-(2-(4-nitrophenoxy)ethoxy)acetic acid enhances electrophilicity, facilitating nucleophilic substitution reactions . Protective Groups: The Fmoc group in {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid increases steric bulk and hydrophobicity, making it ideal for solid-phase peptide synthesis . The methylthio group offers milder steric effects, favoring applications requiring compact molecular designs.
  • Solubility and Reactivity :

    • Ethoxy chains (e.g., in Fmoc derivatives) improve aqueous solubility, whereas aromatic substituents (e.g., diphenylmethyl in cetirizine analogs) reduce solubility but enhance binding to hydrophobic targets .
    • Thioether-containing compounds (e.g., 2-[(3-chlorobenzyl)thio]acetic acid) exhibit distinct redox reactivity compared to ethers, enabling applications in controlled drug release .

Biological Activity

Overview

2-(2-(Methylthio)ethoxy)acetic acid, with the molecular formula C6H12O3S, is an organic compound notable for its unique structural properties, particularly the methylthio group attached to an ethoxy acetic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways within biological systems. The methylthio group can participate in redox reactions, influencing the redox state of the cellular environment. Furthermore, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, it has been evaluated for its effects on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
  • Antioxidant Properties : The presence of the methylthio group suggests potential antioxidant capabilities, which can be assessed through various assays measuring radical scavenging activity .

Case Studies and Research Findings

  • In Vitro Studies : A study involving MCF-7 breast cancer cells highlighted that compounds similar to this compound exhibit significant antiproliferative effects, with IC50 values ranging from 10–33 nM. These findings suggest that such compounds may interact with tubulin and affect microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Mechanistic Insights : The interaction of this compound with cellular targets has been explored through molecular docking studies, revealing potential binding sites that could mediate its biological effects. This includes interactions at the colchicine-binding site on tubulin, which is critical for microtubule stability .
  • Comparative Analysis : When compared to structurally similar compounds, this compound demonstrates unique properties due to the methylthio group. This group not only enhances its chemical reactivity but also contributes to its distinct biological profile.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition in MCF-7 cells (IC50: 10–33 nM)
Enzyme InhibitionPotential inhibitory effects on metabolic enzymes
Antioxidant ActivityPossible radical scavenging capabilities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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